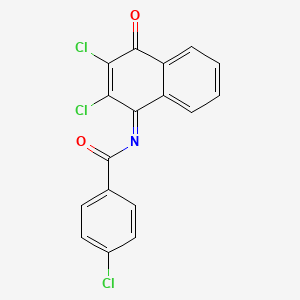

(Z)-4-chloro-N-(2,3-dichloro-4-oxonaphthalen-1(4H)-ylidene)benzamide

Description

Properties

IUPAC Name |

4-chloro-N-(2,3-dichloro-4-oxonaphthalen-1-ylidene)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H8Cl3NO2/c18-10-7-5-9(6-8-10)17(23)21-15-11-3-1-2-4-12(11)16(22)14(20)13(15)19/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAIZIWQGZUWGFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=O)C3=CC=C(C=C3)Cl)C(=C(C2=O)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H8Cl3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of (Z)-4-chloro-N-(2,3-dichloro-4-oxonaphthalen-1(4H)-ylidene)benzamide, also known as 4-chloro-N-[(1Z)-2,3-dichloro-4-oxo-1,4-dihydronaphthalen-1-ylidene]benzamide, is the Succinate Dehydrogenase (SDH) enzyme. SDH plays a crucial role in the citric acid cycle, where it catalyzes the oxidation of succinate to fumarate, and in the electron transport chain, where it passes electrons to ubiquinone.

Mode of Action

The compound interacts with its target, the SDH enzyme, by forming hydrogen bonds and pi-pi interactions . These interactions inhibit the enzyme’s activity, preventing the oxidation of succinate to fumarate and disrupting the normal functioning of the citric acid cycle and the electron transport chain.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

The presence of multiple chlorine atoms distinguishes this compound from simpler benzamide derivatives. For example:

- 4-Chloro-N-(isoxazol-5-yl)benzamide (Compound 15, ): Lacks the naphthoquinone backbone but shares the 4-chlorobenzamide moiety. Its synthesis involves Cs₂CO₃-mediated coupling in acetonitrile, suggesting that similar conditions might apply to the target compound.

- (S)-4-Chloro-N-(4-(N-(2-oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)benzamide (Compound 5i, ): Features a sulfamoyl group and tetrahydrofuran ring, which enhance solubility and hydrogen-bonding capacity. In contrast, the dichlorinated naphthoquinone in the target compound may prioritize hydrophobic interactions, as seen in halogen-rich pharmaceuticals .

Crystallographic and Structural Insights

Crystallographic data for closely related compounds highlight the role of substituents in molecular packing:

- N-[(2Z,4Z)-4-Benzylidene-6-chloro-1,4-dihydropyrido[2,3-d][1,3]thiazin-2-ylidene]benzamide (): Exhibits a planar thiazine ring stabilized by intramolecular hydrogen bonds. The target compound’s naphthoquinone system may adopt similar planarity, but chlorine atoms at positions 2 and 3 could introduce steric clashes, affecting crystal lattice stability .

- SHELX Refinement () : Small-molecule refinement using SHELXL is standard for such compounds. The program’s robustness in handling high-resolution data suggests that the target compound’s structure could be resolved effectively, though twinning or disorder in the dichlorinated regions may complicate analysis .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for (Z)-4-chloro-N-(2,3-dichloro-4-oxonaphthalen-1(4H)-ylidene)benzamide?

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Acylation : Reacting 2,3-dichloro-4-oxonaphthalen-1(4H)-imine with 4-chlorobenzoyl chloride under anhydrous conditions (e.g., dichloromethane or tetrahydrofuran) in the presence of a base like triethylamine .

- Stereochemical Control : Ensuring the (Z)-configuration requires precise temperature control (0–5°C) and inert atmospheres (argon/nitrogen) to prevent isomerization .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixtures) is used to isolate the product.

Q. What spectroscopic and crystallographic methods are essential for characterizing this compound?

- NMR Spectroscopy : and NMR (in DMSO-d or CDCl) confirm regiochemistry and detect intramolecular hydrogen bonding in the (Z)-isomer .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight and fragmentation patterns .

- X-ray Diffraction : Single-crystal X-ray analysis (using SHELXL ) resolves the naphthoquinone-imine geometry and confirms the (Z)-configuration. ORTEP-3 is recommended for visualizing thermal ellipsoids and hydrogen-bonding networks.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound (e.g., unexpected side reactions or stability issues)?

Contradictions often arise from:

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may stabilize intermediates but promote hydrolysis of the imine group. Solvent screening (e.g., acetonitrile vs. toluene) is critical .

- Temperature Sensitivity : Elevated temperatures (>50°C) can lead to isomerization or decomposition. Kinetic studies (e.g., DSC or TGA) and real-time monitoring via in situ FT-IR are advised .

- Catalytic Impurities : Trace metals (e.g., Pd from coupling reactions) may alter reactivity. ICP-MS analysis and chelating agents (e.g., EDTA) can mitigate this .

Q. What computational models predict the compound’s electronic properties and reactivity with biological targets?

- DFT Calculations : Optimize molecular geometry using Gaussian or ORCA to analyze frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps, which correlate with electrophilic/nucleophilic sites .

- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to enzymes (e.g., cytochrome P450) or receptors. Focus on the benzamide moiety’s interactions with active-site residues .

- MD Simulations : GROMACS or AMBER assesses stability in aqueous or lipid bilayer environments, critical for pharmacokinetic profiling .

Q. How should researchers design experiments to study the compound’s biological activity (e.g., enzyme inhibition or cytotoxicity)?

Q. What strategies mitigate challenges in crystallographic refinement of this compound’s complex structure?

- SHELXL Parameters : Use anisotropic displacement parameters for heavy atoms (Cl, S) and constrain C–Cl bond lengths to 1.72–1.78 Å .

- Twinning Analysis : If twinning is suspected (common in naphthoquinone derivatives), apply TWINLAW and refine with HKLF5 .

- Validation Tools : Check for outliers using PLATON/ADDSYM and validate hydrogen bonds with Mercury .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.